N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(17-6-7-20(23-15-17)26-11-3-4-12-26)24-18-8-13-25(14-9-18)16-19-5-1-2-10-22-19/h1-2,5-7,10,15,18H,3-4,8-9,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSQSHHYHRYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the pyridine and pyrrolidine rings can be introduced through nucleophilic substitution or cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The process often includes purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct pharmacological properties compared to other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
